molecular formula C14H17N3O5 B14782550 1-[6-(hydroxymethyl)-2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-4-yl]-5H-imidazo[4,5-c]pyridin-4-one

1-[6-(hydroxymethyl)-2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-4-yl]-5H-imidazo[4,5-c]pyridin-4-one

Cat. No.: B14782550
M. Wt: 307.30 g/mol
InChI Key: GGCXQSCDXNBKFM-UHFFFAOYSA-N
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Description

1-[(3aR,4R,6R,6aR)-6-(hydroxymethyl)-2,2-dimethyl-tetrahydro-2H-furo[3,4-d][1,3]dioxol-4-yl]-1H,4H,5H-imidazo[4,5-c]pyridin-4-one is a complex organic compound with a unique structure that combines a tetrahydrofuran ring, a dioxolane ring, and an imidazopyridine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(3aR,4R,6R,6aR)-6-(hydroxymethyl)-2,2-dimethyl-tetrahydro-2H-furo[3,4-d][1,3]dioxol-4-yl]-1H,4H,5H-imidazo[4,5-c]pyridin-4-one typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the tetrahydrofuran and dioxolane rings, followed by the construction of the imidazopyridine core. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve scalable synthetic routes that ensure cost-effectiveness and environmental sustainability. Techniques such as continuous flow synthesis and green chemistry principles are often employed to enhance efficiency and reduce waste.

Chemical Reactions Analysis

Types of Reactions

1-[(3aR,4R,6R,6aR)-6-(hydroxymethyl)-2,2-dimethyl-tetrahydro-2H-furo[3,4-d][1,3]dioxol-4-yl]-1H,4H,5H-imidazo[4,5-c]pyridin-4-one can undergo various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form aldehydes or carboxylic acids.

    Reduction: The imidazopyridine ring can be reduced under specific conditions.

    Substitution: Functional groups on the tetrahydrofuran or dioxolane rings can be substituted with other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions are carefully controlled to achieve the desired products.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxymethyl group can yield aldehydes or carboxylic acids, while substitution reactions can introduce various functional groups.

Scientific Research Applications

1-[(3aR,4R,6R,6aR)-6-(hydroxymethyl)-2,2-dimethyl-tetrahydro-2H-furo[3,4-d][1,3]dioxol-4-yl]-1H,4H,5H-imidazo[4,5-c]pyridin-4-one has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent in various diseases.

    Industry: Utilized in the development of advanced materials with unique properties.

Mechanism of Action

The mechanism of action of 1-[(3aR,4R,6R,6aR)-6-(hydroxymethyl)-2,2-dimethyl-tetrahydro-2H-furo[3,4-d][1,3]dioxol-4-yl]-1H,4H,5H-imidazo[4,5-c]pyridin-4-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    1-[(3aR,4R,6R,6aR)-6-(hydroxymethyl)-2,2-dimethyl-tetrahydro-2H-furo[3,4-d][1,3]dioxol-4-yl]-1H,4H,5H-imidazo[4,5-c]pyridin-4-one: shares structural similarities with other imidazopyridine derivatives and compounds containing tetrahydrofuran and dioxolane rings.

Uniqueness

The uniqueness of this compound lies in its specific combination of structural features, which confer distinct chemical and biological properties

Properties

Molecular Formula

C14H17N3O5

Molecular Weight

307.30 g/mol

IUPAC Name

1-[6-(hydroxymethyl)-2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-4-yl]-5H-imidazo[4,5-c]pyridin-4-one

InChI

InChI=1S/C14H17N3O5/c1-14(2)21-10-8(5-18)20-13(11(10)22-14)17-6-16-9-7(17)3-4-15-12(9)19/h3-4,6,8,10-11,13,18H,5H2,1-2H3,(H,15,19)

InChI Key

GGCXQSCDXNBKFM-UHFFFAOYSA-N

Canonical SMILES

CC1(OC2C(OC(C2O1)N3C=NC4=C3C=CNC4=O)CO)C

Origin of Product

United States

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